Methenamine thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methenamine thiocyanate is a compound that combines methenamine, a urinary antiseptic, with thiocyanate, a sulfur-containing functional group. Thiocyanates are known for their diverse applications in organic synthesis, particularly in the formation of sulfur-containing compounds .
Preparation Methods
Methenamine thiocyanate can be synthesized through various methods. One common approach involves the reaction of methenamine with thiocyanic acid or its salts under controlled conditions. The reaction typically requires an acidic environment to facilitate the formation of the thiocyanate group. Industrial production methods often involve the use of large-scale reactors and precise control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Methenamine thiocyanate undergoes several types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form isothiocyanates or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanate group into thiols or sulfides.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
Methenamine thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various sulfur-containing organic compounds.
Biology: this compound is studied for its potential antimicrobial properties and its role in inhibiting bacterial growth.
Medicine: Methenamine, a component of this compound, is used in the treatment and prevention of urinary tract infections.
Industry: Thiocyanates are used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of methenamine thiocyanate involves the hydrolysis of methenamine in acidic environments to produce formaldehyde, which is highly bactericidal. Formaldehyde inhibits bacterial cell division and denatures bacterial proteins and nucleic acids. The thiocyanate group may also contribute to the compound’s antimicrobial properties by forming reactive sulfur species that can disrupt bacterial cell membranes .
Comparison with Similar Compounds
Methenamine thiocyanate can be compared with other similar compounds, such as:
Methenamine hippurate: Used for the same purpose as this compound but combined with hippuric acid.
Methenamine mandelate: Another variant used in urinary antiseptics, combined with mandelic acid.
Isothiocyanates: Compounds derived from the oxidation of thiocyanates, known for their antimicrobial and anticancer properties. This compound is unique due to its combination of methenamine and thiocyanate, providing dual functionality in antimicrobial activity and sulfur chemistry
Properties
CAS No. |
72952-09-1 |
---|---|
Molecular Formula |
C7H13N5S |
Molecular Weight |
199.28 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;thiocyanic acid |
InChI |
InChI=1S/C6H12N4.CHNS/c1-7-2-9-4-8(1)5-10(3-7)6-9;2-1-3/h1-6H2;3H |
InChI Key |
KVQREULTCKEKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C(#N)S |
Related CAS |
72952-09-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.